molecular formula C9H14N2O B15059306 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B15059306
M. Wt: 166.22 g/mol
InChI Key: XUZVSKSXYJYMFR-UHFFFAOYSA-N
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Description

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at position 3, a propyl group at position 1, and an aldehyde group at position 5 of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 3-ethyl-1-propyl-1H-pyrazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at position 5 . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of pyrazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization and functional group modifications. The use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes are common strategies to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid

    Reduction: 3-Ethyl-1-propyl-1H-pyrazole-5-methanol

    Substitution: Various substituted pyrazole derivatives depending on the reagents used

Scientific Research Applications

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
  • 3-Propyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylate

Uniqueness

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-ethyl-2-propylpyrazole-3-carbaldehyde

InChI

InChI=1S/C9H14N2O/c1-3-5-11-9(7-12)6-8(4-2)10-11/h6-7H,3-5H2,1-2H3

InChI Key

XUZVSKSXYJYMFR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)CC)C=O

Origin of Product

United States

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